1-(4-Methoxyphenyl)thiourea

描述

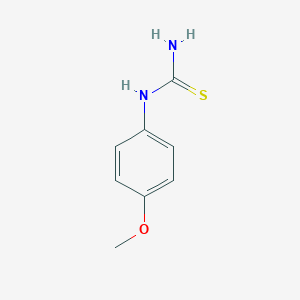

Structure

3D Structure

属性

IUPAC Name |

(4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYLJBWDZZMDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177472 | |

| Record name | Thiourea, (4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-07-4 | |

| Record name | (4-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2293-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thioureidoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methoxyphenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIOUREIDOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF66AP2S55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-(4-Methoxyphenyl)thiourea: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-methoxyphenyl)thiourea, an important chemical intermediate in the manufacturing of dyes and a molecule of interest in medicinal chemistry. The primary focus of this document is the efficient synthesis from p-anisidine, detailing a high-yield experimental protocol, and providing key analytical data for product characterization.

Overview of Synthetic Pathways

The synthesis of this compound from p-anisidine can be effectively achieved through two primary routes.

-

Direct Thiocyanation: This is a straightforward and high-yield method involving the reaction of p-anisidine with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid catalyst. The reaction proceeds by the in-situ formation of thiocyanic acid, which is then attacked by the nucleophilic amine group of p-anisidine. This method is often preferred for its operational simplicity and cost-effectiveness.[1][2]

-

Isothiocyanate Intermediate Route: An alternative pathway involves the reaction of p-anisidine with an isothiocyanate reagent. A common approach is the generation of an acyl isothiocyanate, such as 4-methoxybenzoyl isothiocyanate (from 4-methoxybenzoyl chloride and potassium thiocyanate), which then reacts with an amine.[3] While versatile, this multi-step approach can be more complex than the direct method.

This guide will focus on the direct thiocyanation method due to its high reported yield and facile, environmentally conscious procedure that avoids organic solvents.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is critical. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂OS | [4] |

| Molar Mass | 182.24 g/mol | [4] |

| Appearance | White to light yellow powder/crystals | [5] |

| Melting Point | 223-225 °C | [5] |

| Purity (Optimized) | 99.3% | [1] |

Table 2: Spectroscopic Data for this compound (Note: As precise spectral data for this specific compound is not uniformly published, this table presents characteristic chemical shifts and vibrational frequencies based on analysis of closely related thiourea derivatives.)

| Technique | Parameter | Expected Chemical Shift / Frequency (cm⁻¹) | Inferred From |

| ¹H NMR | -OCH₃ (s) | ~ 3.8 ppm | [6][7] |

| Aromatic H (d) | ~ 6.8 - 7.0 ppm | [6] | |

| Aromatic H (d) | ~ 7.2 - 7.5 ppm | [6] | |

| -NH₂ (br s) | Variable, broad | [4][8] | |

| -NH- (br s) | Variable, broad | [4][8] | |

| ¹³C NMR | -OCH₃ | ~ 55 - 56 ppm | [9][10] |

| Aromatic C-O | ~ 158 - 160 ppm | [7][9] | |

| Aromatic C-N | ~ 130 - 132 ppm | [9] | |

| Aromatic C-H | ~ 114 - 128 ppm | [7][9] | |

| C=S | ~ 180 ppm | [3] | |

| FT-IR | N-H Stretch | 3100 - 3400 cm⁻¹ | [11][12] |

| C-H (Aromatic) | 3000 - 3100 cm⁻¹ | [12] | |

| C-H (Aliphatic) | 2850 - 2960 cm⁻¹ | [12] | |

| C=C (Aromatic) | 1500 - 1600 cm⁻¹ | [12] | |

| C-O Stretch | ~ 1240 cm⁻¹ | [13] | |

| C=S Stretch | 1000 - 1200 cm⁻¹ | [11] |

Diagrams and Workflows

Visual representations of the reaction and experimental process aid in understanding the synthesis.

Caption: Synthesis of this compound from p-anisidine.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on an optimized procedure reported to achieve high yield and purity.[1]

4.1 Materials and Equipment

-

p-Anisidine (5.7 g)

-

Ammonium thiocyanate (3.1 g)

-

Concentrated Hydrochloric Acid (3.3 mL)

-

Deionized Water (8 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

4.2 Synthesis Procedure

-

Charging the Reactor: In a round-bottom flask, combine p-anisidine (5.7 g), ammonium thiocyanate (3.1 g), and deionized water (8 mL).

-

Acidification: While stirring the mixture, slowly add concentrated hydrochloric acid (3.3 mL).

-

Reaction: Heat the mixture to 90°C using a heating mantle or oil bath. Maintain this temperature and continue stirring for 9 hours under reflux.

-

Crystallization: After 9 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will precipitate out of the solution as a solid.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted salts and acid.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A common technique for thiourea derivatives is to dissolve the solid in a minimum amount of a hot solvent (such as aqueous ethanol) and allow it to cool slowly, inducing the formation of pure crystals.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Table 3: Optimized Reaction Parameters[1]

| Parameter | Value |

| p-Anisidine | 5.7 g |

| Ammonium Thiocyanate | 3.1 g |

| Hydrochloric Acid | 3.3 mL |

| Water (Solvent) | 8 mL |

| Reaction Temperature | 90 °C |

| Reaction Time | 9 hours |

| Reported Yield | ~95% |

Safety and Handling

-

p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. It may cause effects on the blood, resulting in the formation of methaemoglobin.

-

This compound: Classified as toxic (Hazard Code: T). It is toxic by inhalation, in contact with skin, and if swallowed.[5]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. In case of accidental contact, seek immediate medical advice.[5]

Conclusion

The synthesis of this compound from p-anisidine via direct reaction with ammonium thiocyanate in an acidic aqueous medium is a highly efficient, scalable, and environmentally friendly method.[1] The protocol detailed in this guide provides a reliable pathway to obtaining the target compound in high yield (95%) and excellent purity (99.3%).[1] The provided analytical data serves as a benchmark for researchers in verifying the identity and quality of the synthesized product.

References

- 1. globethesis.com [globethesis.com]

- 2. ijcrt.org [ijcrt.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

1-(4-Methoxyphenyl)thiourea chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-Methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes, particularly in the dye industry.[1] As a member of the thiourea family, it is also a subject of interest for its potential biological activities, aligning with the diverse pharmacological profiles observed in thiourea derivatives.[2][3] This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, based on available scientific literature. It includes a summary of its physicochemical properties, spectral data, and a detailed synthesis protocol. This document is intended to be a resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

This compound, also known as N-(4-methoxyphenyl)thiourea or p-anisylthiourea, is a monosubstituted thiourea derivative. Its structure features a 4-methoxyphenyl group attached to one of the nitrogen atoms of the thiourea moiety.

Chemical Structure

The structural representation of this compound is provided below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-methoxyphenyl)thiourea | [4] |

| CAS Number | 2293-07-4 | [5] |

| Molecular Formula | C8H10N2OS | [6] |

| Molecular Weight | 182.24 g/mol | [4] |

| Physical Form | Solid | [6] |

| Melting Point | 212 °C (decomposition) | [5] |

| Boiling Point | 311 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.287 ± 0.06 g/cm³ | [5] |

| Purity | Typically ≥98% | [6] |

| Solubility | Soluble in alcohol, sparingly soluble in ether.[7] Soluble in water.[7] | |

| InChI | InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | [6] |

| InChIKey | SRYLJBWDZZMDSK-UHFFFAOYSA-N | [6] |

| SMILES | COC1=CC=C(C=C1)NC(=S)N | [6] |

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to -OCH3) | ~6.8-7.0 | Doublet | 2H |

| Aromatic protons (meta to -OCH3) | ~7.2-7.4 | Doublet | 2H |

| Methoxy (-OCH3) protons | ~3.8 | Singlet | 3H |

| Thiourea (-NH-) proton | Broad singlet | 1H | |

| Thiourea (-NH2) protons | Broad singlet | 2H |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | ~180-190 |

| Aromatic C (quaternary, attached to -OCH3) | ~155-160 |

| Aromatic C (quaternary, attached to -NH) | ~130-135 |

| Aromatic CH (ortho to -OCH3) | ~114-116 |

| Aromatic CH (meta to -OCH3) | ~120-125 |

| Methoxy (-OCH3) | ~55 |

Note: Predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm-1) | Intensity |

| N-H Stretch (amine) | 3400-3100 | Medium-Strong, Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic, -OCH3) | 2950-2850 | Medium |

| C=C Stretch (aromatic) | 1600-1475 | Medium-Weak |

| N-H Bend (amine) | 1650-1550 | Medium |

| C-N Stretch | 1350-1250 | Strong |

| C=S Stretch (thiocarbonyl) | 1250-1020 | Medium |

| C-O Stretch (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |

Note: Predicted values based on typical IR absorption frequencies.[8]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the thiourea moiety, and other characteristic fragmentations. Predicted m/z values for common adducts are available.[6] The thiourea moiety can lead to a characteristic constant neutral loss of 85 u in collision-induced dissociation experiments.[9]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of p-anisidine with a thiocyanate salt in an acidic medium.[1]

Materials:

-

p-Anisidine (5.7 g)

-

Ammonium thiocyanate (3.1 g)

-

Concentrated hydrochloric acid (3.3 mL)

-

Water (8 mL)

Procedure:

-

To a reaction vessel, add p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.

-

Heat the mixture to 90 °C with stirring.

-

Maintain the reaction at this temperature for 9 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the solid with water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified product.

This method has been reported to yield this compound with a purity of 99.3% and an average yield of 95%.[1]

Caption: A generalized workflow for the synthesis of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H and 13C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in the desired mass range.

Potential Applications and Biological Relevance

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The mechanism of action for many thiourea derivatives involves their ability to interact with biological macromolecules. For instance, some thiourea derivatives have been shown to inhibit enzymes like urease.[10] In the context of anticancer activity, they have been implicated in the inhibition of various signaling pathways, such as the Wnt/β-catenin pathway.[11]

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other biologically active thioureas suggests it could be a candidate for further investigation in drug discovery programs. The methoxy group on the phenyl ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.

Caption: Potential biological activities of thiourea derivatives.

Safety Information

This compound is classified as toxic and an irritant. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5]

-

Ventilation: Use in a well-ventilated area or with suitable respiratory equipment.[5]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While detailed experimental spectral and crystallographic data are not widely published, its structure can be reliably characterized using standard analytical techniques. Its role as a synthetic intermediate and the potential for biological activity, characteristic of the thiourea class of compounds, make it a molecule of continued interest for both industrial and academic research. This guide serves as a foundational resource for professionals working with this compound.

References

- 1. globethesis.com [globethesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C8H10N2OS) [pubchemlite.lcsb.uni.lu]

- 7. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 1-(4-Methoxyphenyl)thiourea: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1-(4-Methoxyphenyl)thiourea. The information is compiled from various sources to aid in the synthesis and analysis of this compound.

Spectroscopic Data

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3194-3255 | N-H Stretching | Strong, Broad |

| 3007-3043 | Aromatic C-H Stretching | Medium |

| 1583-1599 | C=N Stretching / N-H Bending | Medium to Strong |

| 1226-1240 | C=S Stretching | Medium to Strong |

| 1151-1336 | SO₂ Stretching (if present as impurity or in complex) | - |

| ~1089 | Aromatic C-Cl Stretching (if present as impurity) | - |

Note: The FT-IR data is based on typical ranges for thiourea derivatives and may vary based on the specific experimental conditions and the physical state of the sample.[1]

Table 2: ¹H NMR Spectroscopic Data (Typical Values)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | N-H (thiourea) |

| ~7.0 - 7.5 | Multiplet | 4H | Aromatic C-H |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~7.8 - 8.3 | Singlet (broad) | 2H | N-H₂ (thiourea) |

Note: The ¹H NMR data is based on typical chemical shifts for similar thiourea derivatives and may vary depending on the solvent and instrument parameters.[1]

Table 3: ¹³C NMR Spectroscopic Data (Typical Values)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=S (thiourea) |

| ~155 - 160 | Aromatic C-O |

| ~114 - 130 | Aromatic C-H and C-C |

| ~55 | O-CH₃ |

Note: The ¹³C NMR data is based on typical chemical shifts for similar thiourea derivatives and may vary depending on the solvent and instrument parameters.[2]

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 183.05867 |

| [M+Na]⁺ | 205.04061 |

| [M-H]⁻ | 181.04411 |

| [M]⁺ | 182.05084 |

Note: This data is based on predicted collision cross-section values and the exact mass of this compound (C₈H₁₀N₂OS), which is 182.05139 Da. Experimental values may vary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a thesis on the synthesis of this compound.[3]

Materials:

-

p-Anisidine (5.7 g)

-

Ammonium thiocyanate (3.1 g)

-

Hydrochloric acid (3.3 mL)

-

Water (8 mL)

Procedure:

-

In a round-bottom flask, combine p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.

-

Heat the reaction mixture to 90°C.

-

Maintain the temperature and stir the mixture for 9 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water.

-

Dry the product to obtain this compound.

This method reports an average yield of 95% and a purity of 99.3%.[3]

General Protocol for Spectroscopic Characterization

The following is a general protocol for the spectroscopic analysis of the synthesized this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aromatic), C=S, and C-O stretches.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the chemical shifts, multiplicities, and integration of the proton signals.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

-

Analysis: Assign the observed signals to the respective protons and carbons in the structure of this compound.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and other characteristic fragment ions to confirm the molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.

-

Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε).

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-Depth Technical Guide on 1-(4-Methoxyphenyl)thiourea

This document provides a detailed overview of the fundamental physicochemical properties of 1-(4-Methoxyphenyl)thiourea, a compound of interest in various research and development applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The core molecular properties of this compound have been determined and are summarized in the table below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C8H10N2OS[1] |

| Molecular Weight | 182.24 g/mol [1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Molecular properties of this compound.

References

Solubility of 1-(4-Methoxyphenyl)thiourea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Methoxyphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. This document outlines experimental protocols for solubility determination, summarizes available data, and presents key mechanistic pathways associated with its biological activity.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative experimental data for the solubility of this compound in various solvents. While solubility data for the parent compound, thiourea, is widely available, the solubility of this specific derivative has not been extensively reported in publicly accessible databases and scientific literature. The experimental protocols outlined in the following section can be employed to determine these values.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |

| Data Not Available | - | - | - | - | - |

| Researchers are encouraged to use the protocols below to generate this data. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including formulation development, reaction optimization, and crystallization studies. The following are standard laboratory methods for determining the solubility of a solid compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[1][2][3][4]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

-

Separation: The saturated solution is carefully separated from the excess undissolved solid. This is typically achieved by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is evaporated from the aliquot, typically in an oven at a temperature below the decomposition point of the solute. The container with the dried solute is then weighed.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.

Synthetic (Polythermal) Method

The synthetic method involves observing the temperature at which a known amount of solute completely dissolves in a known amount of solvent upon heating, or the temperature at which crystallization begins upon cooling.[5]

Methodology:

-

Sample Preparation: A series of samples are prepared with known masses of this compound and the solvent in sealed vials.

-

Heating and Observation: The vials are slowly heated while being stirred. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature for that specific composition.

-

Cooling and Observation (Optional): The clear solution can then be slowly cooled, and the temperature at which the first crystal appears (the crystallization temperature) is recorded.

-

Data Analysis: By repeating this process for different compositions, a solubility curve (solubility vs. temperature) can be constructed.

Experimental Workflow and Signaling Pathways

Synthesis of this compound

The synthesis of this compound is a key process for obtaining the compound for research purposes. A common method involves the reaction of p-anisidine with ammonium thiocyanate in an acidic medium.[6]

Caption: Workflow for the synthesis of this compound.

Biological Activity: Signaling and Mechanistic Pathways

Thiourea derivatives, including this compound, are known to exhibit various biological activities. Two prominent activities are their roles as antioxidants and urease inhibitors.

The antioxidant activity of many thiourea derivatives is attributed to their ability to donate a hydrogen atom to quench free radicals, following a Hydrogen Atom Transfer (HAT) mechanism.

Caption: Antioxidant mechanism via Hydrogen Atom Transfer (HAT).

Thiourea and its derivatives are effective inhibitors of the enzyme urease, which is implicated in various pathological conditions. The primary mechanism of inhibition involves the chelation of the nickel ions present in the active site of the enzyme.

Caption: Mechanism of urease inhibition by thiourea derivatives.

References

The Dawn of a Core Moiety: An In-depth Technical Guide to the Discovery and History of N-(4-methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of N-(4-methoxyphenyl)thiourea, a compound that has quietly permeated various fields of chemical and medicinal research. From its early synthesis to its contemporary applications, this molecule serves as a cornerstone in the development of a wide array of derivatives with significant biological activities. This document outlines its initial synthesis, traces its historical context, provides detailed experimental protocols for key synthetic methods, and presents relevant data in a structured format.

Discovery and Historical Context

The history of N-(4-methoxyphenyl)thiourea is intrinsically linked to the broader exploration of thiourea chemistry, which began in the 19th century. While thiourea itself was a known entity, the systematic investigation into its N-aryl derivatives gained momentum in the early 20th century. The initial synthesis of N-(4-methoxyphenyl)thiourea, also known by its common name p-anisylthiourea, is not definitively attributed to a single, celebrated discovery. Instead, its preparation emerged from the systematic application of established synthetic methodologies for N-arylthioureas.

One of the foundational methods for the synthesis of such compounds involves the reaction of an aromatic amine with a thiocyanate salt in the presence of an acid. This general approach was widely used for the preparation of a variety of N-substituted thioureas. The readily available p-anisidine (4-methoxyaniline) and salts like ammonium thiocyanate made the synthesis of N-(4-methoxyphenyl)thiourea a straightforward endeavor for early organic chemists.

Another key historical method that paved the way for the synthesis of a vast library of thiourea derivatives, including N-(4-methoxyphenyl)thiourea, is the reaction of amines with isothiocyanates. While the direct synthesis from p-anisidine and a thiocyanate salt is a common historical route, the in situ generation of an isothiocyanate from a corresponding acyl halide and a thiocyanate salt, a principle underlying the Douglass and Dains method for acylthioureas, also represents a significant pathway in the historical context of thiourea derivative synthesis.

The initial interest in N-(4-methoxyphenyl)thiourea and its analogues was primarily from a chemical standpoint, focusing on their synthesis, reactivity, and properties. However, as the field of medicinal chemistry evolved, the thiourea scaffold, including the N-(4-methoxyphenyl)thiourea core, gained attention for its potential biological activities. Researchers in the mid to late 20th century began exploring its derivatives for applications ranging from antimicrobial and antifungal agents to compounds with anticancer and antioxidant properties. Its role as an intermediate in the synthesis of dyes, such as 2-amino-6-methoxy-benzothiazole, also highlights its industrial relevance.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-methoxyphenyl)thiourea is presented in the table below.

| Property | Value |

| IUPAC Name | (4-methoxyphenyl)thiourea |

| CAS Registry Number | 2293-07-4 |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 212-214 °C |

| Solubility | Soluble in ethanol, acetone, and hot water; sparingly soluble in cold water |

Key Synthetic Methodologies

Two primary synthetic routes have been historically and are currently employed for the preparation of N-(4-methoxyphenyl)thiourea.

Method 1: From p-Anisidine and Ammonium Thiocyanate

This is a classic and straightforward method for the synthesis of N-arylthioureas.

Reaction:

p-Anisidine reacts with ammonium thiocyanate in the presence of a strong acid, typically hydrochloric acid, to yield N-(4-methoxyphenyl)thiourea.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add p-anisidine (1 equivalent), ammonium thiocyanate (1.2 equivalents), and a suitable solvent such as water or ethanol.

-

Acidification: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and salts, and then recrystallize from a suitable solvent like ethanol to obtain pure N-(4-methoxyphenyl)thiourea.

Logical Workflow for Method 1

Method 2: From 4-Methoxybenzoyl Chloride (via Isothiocyanate Intermediate)

This method involves the in-situ generation of an isothiocyanate intermediate, which then reacts with an amine. Although this is a common method for producing N-acylthioureas, a variation can be used for N-arylthioureas. For N-(4-methoxyphenyl)thiourea, the more direct approach is the reaction of 4-methoxyphenyl isothiocyanate with ammonia. A more general and historically relevant approach for related derivatives involves the reaction of an acyl chloride with a thiocyanate salt.

Reaction:

4-Methoxybenzoyl chloride reacts with potassium thiocyanate to form 4-methoxybenzoyl isothiocyanate. This intermediate then reacts with an amine. For the synthesis of the parent N-(4-methoxyphenyl)thiourea, the isothiocyanate would need to be reacted with ammonia, which is less common than reacting it with other amines to form disubstituted thioureas. A more direct synthesis of N-(4-methoxyphenyl)thiourea itself would involve the reaction of 4-methoxyphenyl isothiocyanate with ammonia.

Experimental Protocol (for N-Acyl-N'-(4-methoxyphenyl)thiourea derivatives as an example of the isothiocyanate route):

-

Isothiocyanate Formation: In a dry round-bottom flask, dissolve 4-methoxybenzoyl chloride (1 equivalent) in a dry solvent like acetone or acetonitrile. Add potassium thiocyanate (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Amine Addition: To the resulting solution containing the in-situ generated 4-methoxybenzoyl isothiocyanate, add the desired primary or secondary amine (1 equivalent) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone-water mixture) to yield the pure N-acyl-N'-(4-methoxyphenyl)thiourea derivative.

General Synthetic Pathway via Isothiocyanate Intermediate

Early Applications and Evolving Research Interest

Initially, N-(4-methoxyphenyl)thiourea was of interest primarily within the realm of synthetic organic chemistry. Its utility as a building block for more complex heterocyclic systems, such as benzothiazoles, was an early driving force for its preparation. These benzothiazole derivatives found use as dyes and optical brighteners.

The 20th century saw a significant shift in the focus of chemical research towards the biological activities of synthetic compounds. The thiourea functional group was identified as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This led to a surge in the synthesis and screening of a wide variety of thiourea derivatives, including those based on the N-(4-methoxyphenyl) core.

Researchers began to investigate the antimicrobial, antifungal, anticonvulsant, and anticancer properties of these compounds. The methoxy group on the phenyl ring was found to modulate the electronic and lipophilic properties of the molecule, often influencing its biological activity. More recent studies have explored the antioxidant potential of N-(4-methoxyphenyl)thiourea derivatives, highlighting the ongoing scientific interest in this seemingly simple yet versatile molecule.

Conclusion

The discovery and history of N-(4-methoxyphenyl)thiourea are not marked by a singular breakthrough but rather by the steady and systematic evolution of synthetic organic chemistry. From its origins as a readily accessible N-arylthiourea, it has become a valuable building block and a core structure in the development of compounds with diverse applications. The journey of N-(4-methoxyphenyl)thiourea from a simple organic molecule to a scaffold of interest in medicinal chemistry underscores the enduring importance of fundamental synthetic methodologies and the continuous search for novel bioactive compounds. The detailed experimental protocols provided herein offer a practical guide for researchers working with this foundational molecule, while the historical context illuminates its journey through the landscape of chemical science.

References

An In-depth Technical Guide to Thiazolidine Derivatives

Disclaimer: The provided CAS number, 2293-07-4, corresponds to (4-Methoxyphenyl)thiourea.[1][2][3] However, the request for an in-depth technical guide with a focus on experimental protocols and biological pathways suggests a likely interest in a more functionally diverse class of compounds, such as thiazolidine derivatives. This guide will, therefore, focus on a representative and well-studied class of thiazolidine compounds: 1,3-thiazolidin-4-ones . These compounds are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the properties, synthesis, and characterization of 1,3-thiazolidin-4-one derivatives.

Core Properties of 1,3-Thiazolidin-4-one Derivatives

The 1,3-thiazolidin-4-one core is a versatile scaffold in medicinal chemistry.[6][8] Its structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse physicochemical and biological properties. A general structure of a 5-arylidene-1,3-thiazolidin-4-one is presented below.

Physicochemical Properties

The properties of 1,3-thiazolidin-4-one derivatives can vary significantly based on their substitution patterns. The following table summarizes general properties for a representative derivative, (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which has been identified as a potent inhibitor of protein kinase DYRK1A.[9]

| Property | Value | Reference |

| Molecular Formula | C10H7NO2S2 | [9] |

| Molecular Weight | 237.3 g/mol | [9] |

| Appearance | Solid | [9] |

| IC50 (DYRK1A) | 0.028 µM | [9] |

Experimental Protocols

Synthesis of 5-Arylidene-1,3-Thiazolidin-4-one Derivatives

A common and effective method for the synthesis of 5-arylidene-1,3-thiazolidin-4-ones is the Knoevenagel condensation of 1,3-thiazolidin-4-one with various aromatic aldehydes.[10]

Materials:

-

1,3-Thiazolidin-4-one

-

Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid

Procedure:

-

A mixture of 1,3-thiazolidin-4-one (10 mmol), the aromatic aldehyde (10 mmol), and a catalytic amount of piperidine (0.5 mL) in ethanol (50 mL) is prepared.

-

A few drops of glacial acetic acid are added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylidene-1,3-thiazolidin-4-one derivative.

Characterization of 1,3-Thiazolidin-4-one Derivatives

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule. For 5-arylidene-1,3-thiazolidin-4-ones, characteristic signals include those for the aromatic protons, the vinylic proton of the arylidene group, and the methylene protons of the thiazolidinone ring.

-

¹³C-NMR: The carbon-13 NMR spectrum is used to identify the different carbon atoms in the molecule. Key signals include those for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the thiazolidinone ring.[4] In the ¹³C-NMR spectra, the carbons of the thiazolidine-4-one system typically appear between 62.65 and 64.36 ppm for S–CH–N and between 33.10 and 34.53 ppm for –CH₂–S.[4] The signals for the carbonyl group (CO) appear in the range of 160.39–173.24 ppm.[4]

2. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to get information about its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for 1,3-thiazolidin-4-ones include the C=O stretching of the carbonyl group, N-H stretching (if unsubstituted at the 3-position), and C-S stretching.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of 1,3-thiazolidin-4-one derivatives.

Suppliers

While a specific, non-commercial derivative may not be readily available, the core 1,3-thiazolidin-4-one and various aldehyde precursors can be sourced from several chemical suppliers. Additionally, companies specializing in custom synthesis can prepare specific derivatives upon request. Potential suppliers for starting materials and related compounds include:

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers a wide range of starting materials and related heterocyclic compounds. |

| TCI America | --INVALID-LINK-- | Provides a variety of organic reagents and building blocks.[11] |

| Alfa Aesar (Thermo Fisher Scientific) | --INVALID-LINK-- | Supplies a comprehensive portfolio of chemicals for research and development. |

| Matrix Fine Chemicals | --INVALID-LINK-- | Specializes in fine chemicals and intermediates.[2] |

| GlobalChemMall | --INVALID-LINK-- | A platform to source chemicals from various manufacturers.[12] |

This guide provides a foundational understanding of 1,3-thiazolidin-4-one derivatives for professionals in drug discovery and development. The provided protocols and workflow offer a starting point for the synthesis and characterization of novel compounds within this promising class of bioactive molecules.

References

- 1. chembk.com [chembk.com]

- 2. (4-METHOXYPHENYL)THIOUREA | CAS [matrix-fine-chemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Microwave Synthesis of New (5 Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5 Z) 2-Amino-5-arylidene-1,3-thiazol-4(5 H)-one as New Inhibitors of Protein Kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (4-Methoxyphenyl)thiourea 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. globalchemmall.com [globalchemmall.com]

Tautomeric Forms of Substituted Thiourea Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their biological activity and chemical reactivity are intrinsically linked to the tautomeric equilibrium between the thione and thiol forms. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the tautomeric forms of substituted thiourea derivatives, focusing on their characterization by various analytical techniques, the influence of substituents and environmental factors on the tautomeric equilibrium, and detailed experimental considerations.

The Thione-Thiol Tautomeric Equilibrium

Thiourea and its substituted derivatives primarily exist in a tautomeric equilibrium between the thione (amide-like) and thiol (imidic acid-like) forms. The equilibrium is dynamic, and the position of the equilibrium is influenced by a variety of factors including the nature of the substituents, the solvent, temperature, and pH.

Caption: General equilibrium between the thione and thiol tautomeric forms of a disubstituted thiourea.

Generally, the thione form is the more stable and predominant tautomer in most substituted thioureas under ordinary conditions.[1] This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the N-H single bond compared to the S-H single bond. However, the thiol form can be stabilized by certain substituents or environmental conditions.

Factors Influencing Tautomeric Equilibrium

The position of the thione-thiol equilibrium is a delicate balance of electronic and steric effects of the substituents, as well as interactions with the surrounding medium.

Caption: Key factors influencing the thione-thiol tautomeric equilibrium in substituted thioureas.

-

Substituents: Electron-withdrawing groups (EWGs) attached to the nitrogen atoms tend to increase the acidity of the N-H protons, which can favor the thiol form. Conversely, electron-donating groups (EDGs) generally stabilize the thione form. Acyl groups, in particular, can significantly influence the equilibrium due to resonance effects.[2]

-

Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents can form hydrogen bonds with both the thione and thiol forms, but the differential stabilization can shift the equilibrium. In aqueous and alcohol solutions, an increase in the content of the thiol form has been observed in the order of water < methanol < ethanol < propanol.[3] Nonpolar solvents generally favor the less polar tautomer.

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process, although this effect is often less pronounced than substituent and solvent effects.

-

pH: In acidic or basic conditions, the protonation or deprotonation of the thiourea moiety can lead to the formation of different species, thereby influencing the observed tautomeric forms.[1]

Experimental Characterization of Tautomeric Forms

A combination of spectroscopic and crystallographic techniques is employed to identify and quantify the tautomeric forms of substituted thiourea derivatives.

Caption: A generalized experimental workflow for the study of tautomerism in substituted thioureas.

Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize typical spectroscopic and structural data used to characterize the thione and thiol tautomers of substituted thiourea derivatives.

Table 1: Key Spectroscopic Data for Thione and Thiol Tautomers

| Spectroscopic Technique | Thione Form (R-NH-C(=S)-NH-R') | Thiol Form (R-N=C(-SH)-NH-R') | References |

| ¹H NMR | N-H protons: Broad signals, chemical shift dependent on substitution and solvent. | S-H proton: Sharp singlet, typically in the range of 3-5 ppm. N-H proton: May also be present. | [2] |

| ¹³C NMR | C=S carbon: Signal in the range of 180-210 ppm. | C=N carbon: Signal typically in the range of 150-170 ppm. | [2] |

| FT-IR | ν(C=S) stretch: ~1100-1300 cm⁻¹. ν(N-H) stretch: ~3100-3400 cm⁻¹. | ν(C=N) stretch: ~1600-1650 cm⁻¹. ν(S-H) stretch: Weak, ~2500-2600 cm⁻¹. | [4][5] |

| UV-Vis | Absorption maximum associated with the n→π* transition of the C=S group. | Absorption maximum may differ due to the change in chromophore. | [6] |

Table 2: Representative ¹H NMR Data for Substituted Thioureas

| Compound | Solvent | N-H Chemical Shifts (ppm) | Reference |

| N-Phenylthiourea | DMSO-d₆ | 9.65 (s, 2H) | [4] |

| N,N'-Diphenylthiourea | DMSO-d₆ | 9.77 (s, 2H) | [4] |

| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | DMSO-d₆ | 11.94 (s, 1H, SO₂NH), 10.19 (s, 1H, NH), 10.11 (s, 1H, NH) | [7] |

Table 3: Representative FT-IR Data for Substituted Thioureas (cm⁻¹)

| Compound | ν(N-H) | ν(C=S) | Reference |

| Thiourea | 3371, 3260, 3156 | 1585 | [5] |

| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 3255 | 1240 | [4] |

| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 3194 | 1226 | [4] |

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used in the study of thiourea tautomerism. These should be adapted and optimized for specific compounds and instrumentation.

Synthesis of Substituted Thiourea Derivatives

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.

General Procedure:

-

Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF).

-

Add an equimolar amount of the desired isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted thiourea derivative (typically 5-10 mg) in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration and quantitative analysis. A D1 of at least 5 times the longest T₁ is recommended.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the N-H protons of the thione form and the S-H proton of the thiol form.

-

The tautomer ratio can be calculated from the ratio of the integrated areas of the characteristic signals for each tautomer. For a simple thione <=> thiol equilibrium, the ratio is [Thiol]/[Thione] = (Integral of SH) / (Integral of NH / number of NH protons).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.

Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

-

Solutions: Prepare a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) and place it in a liquid cell with appropriate windows (e.g., NaCl, KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellets or ATR) or the pure solvent (for solutions).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the thione form (e.g., ν(C=S) and ν(N-H)) and the thiol form (e.g., ν(C=N) and ν(S-H)). The presence and relative intensities of these bands provide qualitative information about the tautomeric composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms often have distinct electronic absorption spectra.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of the thiourea derivative in the solvent of interest at a known concentration, typically in the micromolar range.

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) corresponding to each tautomer.

-

By applying Beer-Lambert law and, if necessary, deconvolution techniques, the relative concentrations of the tautomers can be determined, especially if the molar absorptivities of the individual tautomers are known or can be estimated.[6]

-

Single Crystal X-ray Diffraction

This technique provides definitive structural information about the tautomeric form present in the solid state.

General Methodology:

-

Crystal Growth: Grow single crystals of the substituted thiourea derivative of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and atomic coordinates.

-

-

Analysis: The refined structure will unambiguously show the location of the hydrogen atoms and the bonding pattern, thus identifying the tautomeric form present in the crystal lattice.[8][9]

Computational Modeling (Density Functional Theory - DFT)

DFT calculations are a powerful tool to complement experimental studies by providing insights into the relative stabilities and spectroscopic properties of the tautomers.

General Workflow for DFT Calculations:

-

Structure Building: Build the 3D structures of both the thione and thiol tautomers using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[10] This will find the minimum energy conformation for each tautomer.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Energy Calculations: Calculate the electronic energies of the optimized tautomers. The relative stability can be determined from the difference in their energies (ΔE). More accurate relative free energies (ΔG) can be obtained by including zero-point vibrational energy and thermal corrections.

-

Solvent Effects: To model the effect of a solvent, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be used during the calculations.[11]

-

Spectra Prediction: Predict NMR chemical shifts and UV-Vis excitation energies to aid in the interpretation of experimental spectra.

Conclusion

The tautomerism of substituted thiourea derivatives is a fundamental aspect that governs their chemical and biological properties. A thorough understanding of the thione-thiol equilibrium and the factors that influence it is essential for researchers in drug discovery and materials science. This guide has provided an in-depth overview of the key concepts, experimental techniques, and data analysis involved in the study of thiourea tautomerism. By applying the methodologies described herein, researchers can effectively characterize and modulate the tautomeric behavior of these important compounds for various applications.

References

- 1. jocpr.com [jocpr.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. iosrjournals.org [iosrjournals.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. rigaku.com [rigaku.com]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations for thiourea derivatives

An In-depth Technical Guide to Quantum Chemical Calculations for Thiourea Derivatives

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds characterized by the presence of the thiocarbonyl group (C=S) bonded to two amino groups. Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties.

Quantum chemical calculations have emerged as an indispensable tool for elucidating the structure-property relationships of thiourea derivatives at the molecular level. These computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular geometries, electronic charge distributions, and spectroscopic characteristics. Such insights are crucial for understanding reaction mechanisms, predicting biological activity, and rationally designing novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comprehensive overview of the theoretical principles, computational methodologies, and applications of quantum chemical calculations in the study of thiourea derivatives, tailored for researchers and professionals in drug development.

Theoretical Principles: An Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wave function. This simplification significantly reduces the computational cost without compromising accuracy for many applications.

The foundational theorems of DFT are the Hohenberg-Kohn theorems, which establish that the ground-state electron density ρ(r) uniquely determines the external potential and thus all properties of the system. The practical implementation of DFT relies on the Kohn-Sham equations, which replace the interacting many-electron system with a fictitious system of non-interacting electrons that generates the same electron density. The Kohn-Sham equation is given by:

( -ħ²/2m ∇² + V_eff(r) ) ψ_i(r) = ε_i ψ_i(r)

where ψ_i are the Kohn-Sham orbitals, and V_eff is the effective potential, which includes the external potential, the classical Coulomb repulsion (Hartree term), and the exchange-correlation potential (V_XC). The exchange-correlation term accounts for all the complex many-body effects and is the primary component that must be approximated in DFT.

Commonly used exchange-correlation functionals include:

-

Local Density Approximation (LDA): Assumes the electron density is slowly varying.

-

Generalized Gradient Approximation (GGA): Considers both the density and its gradient, offering improved accuracy. Examples include BLYP and PBE.

-

Hybrid Functionals: Incorporate a portion of the exact Hartree-Fock exchange, often providing the most accurate results for molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals for organic molecules.

Computational Methodologies

This section details the typical computational protocols for performing quantum chemical calculations on thiourea derivatives.

Geometry Optimization

The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

-

Software: Gaussian, ORCA, and GAMESS are commonly used software packages for these calculations.

-

Level of Theory: The B3LYP hybrid functional is a popular choice for balancing accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is frequently employed as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Procedure: An initial molecular structure is built using a molecular editor. This structure is then optimized without any symmetry constraints. The optimization process is complete when the forces on the atoms are negligible, and the energy has converged. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Electronic Property Analysis

Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, by studying the interactions between filled and vacant orbitals.

Spectroscopic Analysis

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

-

Vibrational Spectroscopy (IR and Raman): Frequency calculations yield the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei.

Data Presentation: Calculated Properties of a Representative Thiourea Derivative

To illustrate the output of these calculations, the following tables summarize key quantitative data for a hypothetical N,N'-diphenylthiourea, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.682 | - | - |

| C-N1 | 1.375 | - | - |

| C-N2 | 1.375 | - | - |

| N1-C(Ph) | 1.421 | - | - |

| N2-C(Ph) | 1.421 | - | - |

| - | - | N1-C-N2 | 117.5 |

| - | - | S=C-N1 | 121.2 |

| - | - | S=C-N2 | 121.3 |

| - | - | - | S=C-N1-C(Ph) |

| - | - | - | S=C-N2-C(Ph) |

Table 2: Electronic and Global Reactivity Descriptors

| Property | Value | Unit |

| E_HOMO | -6.21 | eV |

| E_LUMO | -1.89 | eV |

| Energy Gap (ΔE) | 4.32 | eV |

| Ionization Potential (I) | 6.21 | eV |

| Electron Affinity (A) | 1.89 | eV |

| Electronegativity (χ) | 4.05 | eV |

| Chemical Hardness (η) | 2.16 | eV |

| Electrophilicity Index (ω) | 3.79 | eV |

| Dipole Moment | 4.85 | Debye |

Table 3: Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3312 | 3310 | N-H stretch |

| ν(C-H)_arom | 3100 | 2976 | 2980 | Aromatic C-H stretch |

| ν(C=S) | 780 | 749 | 750 | C=S stretch |

| δ(N-H) | 1550 | 1488 | 1490 | N-H bend |

Scaling factor: 0.96

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the computational study of thiourea derivatives.

Caption: A typical workflow for the computational analysis of thiourea derivatives.

Caption: Relationship between molecular structure and predicted properties.

Applications in Drug Development

Quantum chemical calculations on thiourea derivatives provide critical insights that accelerate the drug discovery process.

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of thiourea derivatives and correlating them with their experimentally determined biological activities, Quantitative Structure-Activity Relationship (QSAR) models can be developed. Descriptors such as HOMO-LUMO gap, dipole moment, and electrostatic potential are often used to build these models, which can then predict the activity of new, unsynthesized compounds.

-

Reactivity and Stability Analysis: The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more prone to metabolic degradation. This information is vital for designing drugs with appropriate stability profiles.

-

Intermolecular Interaction Studies: MEP maps are instrumental in understanding how a thiourea derivative might interact with a biological target, such as an enzyme's active site. Regions of negative potential (e.g., around the sulfur atom) can act as hydrogen bond acceptors, while regions of positive potential (e.g., around N-H protons) can act as hydrogen bond donors. This knowledge guides the design of molecules that can bind effectively to their targets.

-

Spectroscopic Characterization: The ability to accurately predict IR, UV-Vis, and NMR spectra aids in the structural confirmation of newly synthesized thiourea derivatives, ensuring that the correct compound is being tested for biological activity.

Conclusion